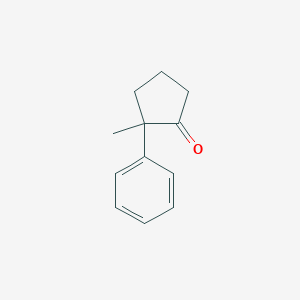

2-Methyl-2-phenyl-cyclopentanone

Description

Properties

IUPAC Name |

2-methyl-2-phenylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(9-5-8-11(12)13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRYXIDSYINSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325378 | |

| Record name | 2-METHYL-2-PHENYL-CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50390-68-6 | |

| Record name | NSC409887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-2-PHENYL-CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 2 Phenyl Cyclopentanone and Analogues

Stereoselective and Enantioselective Synthesis

The creation of the chiral quaternary center in 2-methyl-2-phenyl-cyclopentanone presents a formidable synthetic challenge. Various strategies have been developed to control the three-dimensional arrangement of atoms during its synthesis, leading to the desired stereoisomer.

Chiral Auxiliaries and Organocatalysis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. uoa.gr After the desired stereocenter is set, the auxiliary can be removed and often recycled. This strategy has been effectively employed in the synthesis of complex molecules. For instance, Evans' oxazolidinones are well-known chiral auxiliaries used in asymmetric alkylation reactions. chemtube3d.com While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the principle can be applied. The general approach would involve the attachment of a chiral auxiliary to a cyclopentanone (B42830) precursor, followed by diastereoselective alkylation, first with a methyl group and then a phenyl group (or vice versa), and subsequent removal of the auxiliary.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for enantioselective synthesis. google.comstackexchange.com In the context of cyclopentanone synthesis, organocatalysts can facilitate cascade reactions, such as double Michael additions, to construct the cyclopentanone ring with high enantioselectivity. google.comstackexchange.com For example, O-TMS-protected diphenylprolinol has been used to catalyze the cascade double Michael addition of α,β-unsaturated aldehydes with β-keto esters to afford polysubstituted cyclopentanones with multiple contiguous stereocenters in excellent enantioselectivity. google.comstackexchange.com

A study on the asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindole (B195798) in the presence of a multifunctional squaramide catalyst yielded Michael adducts with high enantioselectivities. uoa.gr

Table 1: Organocatalytic Synthesis of Chiral Cyclopentanone Analogues

| Catalyst | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| O-TMS-diphenylprolinol | α,β-unsaturated aldehydes and a β-keto ester | Polysubstituted cyclopentanone | High | Excellent | google.comstackexchange.com |

| Quinidine-derived squaramide | Cyclopentane-1,2-dione and alkylidene oxindole | Michael adduct | 53 | Low | uoa.gr |

| Squaramide C | Cyclopentane-1,2-dione and alkylidene oxindole | Michael adduct | - | 80-87 | uoa.gr |

Metal-Catalyzed Asymmetric Induction

Transition metal catalysis offers a versatile platform for the enantioselective synthesis of chiral cyclopentanones. Palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones has been shown to be an effective method for generating α-quaternary stereocenters. While not directly producing this compound, this methodology can be applied to the synthesis of related structures with excellent yield and enantiomeric excess. For instance, methyl- and ethyl-substituted cyclopentanone products containing a 2-phenylallyl fragment have been synthesized with 90% and 94% ee, respectively.

Nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters with arylboronic acids have also been developed for the enantioselective synthesis of highly functionalized chiral cyclopent-2-enones. acs.org These reactions, catalyzed by a chiral phosphinooxazoline–nickel complex, proceed with high efficiency. acs.org

Table 2: Metal-Catalyzed Enantioselective Synthesis of Cyclopentanone Analogues

| Catalyst System | Reaction Type | Substrates | Product Analogue | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ / (S)-L2 | Decarboxylative Allylic Alkylation | β-ketoester and 2-phenylallyl fragment | (S)-2-methyl-2-(2-phenylallyl)cyclopentanone | Excellent | 90 | acs.org |

| Pd₂(dba)₃ / (S)-L2 | Decarboxylative Allylic Alkylation | β-ketoester and 2-phenylallyl fragment | (S)-2-ethyl-2-(2-phenylallyl)cyclopentanone | Excellent | 94 | acs.org |

| Chiral phosphinooxazoline–nickel complex | Desymmetrizing Arylative Cyclization | Alkynyl malonate esters and arylboronic acids | Chiral cyclopent-2-enone | - | High | acs.org |

Domino and Cascade Reactions for Complex Architectures

Domino and cascade reactions are powerful strategies for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govnih.gov These reactions involve two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. nih.govnih.gov In the context of cyclopentanone synthesis, domino reactions can efficiently assemble the five-membered ring with multiple stereocenters.

An example is the organocatalytic double Michael addition, which can lead to densely functionalized cyclopentanones. google.comstackexchange.com While specific examples leading directly to this compound are scarce, the general principle involves the reaction of a Michael acceptor with a donor that can undergo a subsequent intramolecular cyclization. The base-promoted domino reaction of bindone (B167395) with 1,3-dipolarophiles has been shown to produce unique spiro and fused indeno[1,2-a]fluorine derivatives, showcasing the complexity achievable through such sequences. rsc.org

Strategies for Introducing Chirality in Cyclopentanone Cores

Introducing chirality into a pre-existing cyclopentanone core is a common and effective strategy. This can be achieved through various methods, including the enantioselective alkylation of enolates. The formation of a specific enolate from an unsymmetrical ketone, such as 2-phenylcyclopentanone, followed by alkylation with a methyl halide in the presence of a chiral ligand or auxiliary, can lead to the enantioselective formation of this compound.

The reactions of enolate mixtures from ketones like 2-methylcyclohexanone (B44802) with methyl iodide have been studied to understand the factors controlling the regioselectivity of alkylation. researchgate.net The position of the enolate anion equilibria often favors the formation of the more substituted product. researchgate.net

Mechanistic Studies of Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new, more efficient strategies.

Cyclization and Alkylation Pathways

The formation of this compound can be envisioned through two primary retrosynthetic disconnections: intramolecular cyclization of an acyclic precursor or sequential alkylation of a cyclopentanone derivative.

An intramolecular cyclization pathway would likely involve a precursor such as 5-phenyl-hexan-5-one-oic acid or a related derivative. The cyclization could be promoted by acid or base to facilitate an intramolecular aldol-type reaction or a Dieckmann condensation followed by alkylation and decarboxylation.

The alkylation pathway typically starts with a cyclopentanone or a derivative like 2-phenylcyclopentanone. The generation of an enolate anion, followed by reaction with an electrophile (e.g., methyl iodide), is a classic method for forming carbon-carbon bonds at the α-position of a ketone. The regioselectivity and stereoselectivity of this alkylation are critical. In the case of an unsymmetrical ketone like 2-phenylcyclopentanone, two different enolates can be formed. The reaction conditions, including the base, solvent, and temperature, can influence the ratio of these enolates and, consequently, the final product distribution. The use of a chiral base or a chiral ligand for the metal cation of the enolate can induce asymmetry in the alkylation step.

Nucleophilic Additions and Condensation Reactions

Nucleophilic additions and condensation reactions represent a classical yet effective approach for the synthesis of α,β-unsaturated ketones, which can be precursors to this compound. A prominent example is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen.

In the context of synthesizing analogues, the Claisen-Schmidt condensation of 3-methylcyclopentanone (B121447) with 4-methylbenzaldehyde (B123495) has been demonstrated. nih.gov This reaction, typically catalyzed by sodium hydroxide, leads to the formation of (E,E)-3-methyl-2,5-bis(4-methylbenzylidene)cyclopentanone. nih.gov The general mechanism involves the formation of an enolate from 3-methylcyclopentanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.

While direct synthesis of this compound via a single condensation step is not straightforward, a two-step process involving an initial condensation followed by methylation can be envisaged. For instance, the aldol (B89426) condensation of cyclopentanone could be followed by methylation to yield 2-methylcyclopentanone (B130040), a key precursor. stackexchange.com

A notable condensation reaction for the formation of cyclopentenone derivatives is the intramolecular aldol condensation of 2,5-hexanedione, derived from the hydrolysis of 2,5-dimethylfuran (B142691) (a biomass-derived compound), to form 3-methylcyclopent-2-enone. nih.gov This highlights the use of condensation reactions in creating the core cyclopentanone structure from acyclic precursors.

Palladium-Catalyzed Arylation Mechanisms

Palladium-catalyzed α-arylation of ketones has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, providing a direct route to α-aryl ketones. This methodology is highly relevant for the synthesis of this compound. The general process involves the reaction of a ketone enolate with an aryl halide in the presence of a palladium catalyst. nih.gov

The catalytic cycle for the palladium-catalyzed α-arylation of ketones typically proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

Transmetalation/Enolate Coordination: The ketone is deprotonated by a base to form an enolate, which then coordinates to the Pd(II)-aryl complex.

Reductive Elimination: The α-aryl ketone product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligands for the palladium catalyst is crucial for the success of the reaction, with sterically hindered and electron-rich phosphine (B1218219) ligands often being employed to promote the reductive elimination step and improve catalyst stability.

For the synthesis of this compound, 2-methylcyclopentanone can be used as the starting ketone. The reaction would involve the formation of the enolate of 2-methylcyclopentanone, which would then be coupled with an aryl halide, such as bromobenzene (B47551) or chlorobenzene, in the presence of a suitable palladium catalyst and a base. While direct literature on this specific transformation is not abundant, the general applicability of this method to cyclic ketones strongly supports its feasibility. masterorganicchemistry.com

| Catalyst Component | Role in the Catalytic Cycle | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center, influences reactivity and selectivity. | Buchwald-type biarylphosphines, Xantphos |

| Base | Generates the ketone enolate. | NaOtBu, LiHMDS, K₃PO₄ |

| Aryl Halide | Provides the aryl group. | Bromobenzene, Chlorobenzene, Aryl triflates |

Thermal Michael Reaction Mechanisms

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. libretexts.org This reaction is typically base-catalyzed and proceeds under thermal conditions. The nucleophile, known as the Michael donor, is usually a stabilized enolate, while the α,β-unsaturated compound is the Michael acceptor. tamu.edu

The general mechanism of the Michael reaction involves the following steps:

Enolate Formation: A base abstracts an acidic α-proton from the Michael donor to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound in a conjugate fashion.

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl compound or a related adduct.

While a direct thermal Michael reaction to synthesize this compound is not a common strategy, the principles of this reaction can be applied to the synthesis of its more complex analogues. For instance, a Michael addition of a phenyl-containing nucleophile to an α,β-unsaturated cyclopentenone derivative could be a viable route. Alternatively, an intramolecular Michael addition can be a powerful strategy for ring formation. google.com

The combination of a Michael addition with an aldol condensation, known as the Robinson annulation, is a classic method for the formation of six-membered rings, but the principles can be adapted for the synthesis of highly substituted five-membered rings.

| Reaction Component | Function | Example |

| Michael Donor | Nucleophile | Malonic esters, β-keto esters |

| Michael Acceptor | Electrophile | α,β-unsaturated ketones (e.g., cyclopentenone) |

| Base/Catalyst | Promotes enolate formation | Sodium ethoxide, sodium hydroxide |

Novel Synthetic Routes and Precursors

Cyclopentanone Derivatives as Starting Materials

The use of readily available cyclopentanone derivatives as starting materials provides a convergent and efficient approach to this compound and its analogues. A common strategy involves the α-alkylation or α-arylation of a pre-formed cyclopentanone ring.

One established method for preparing 2-substituted cyclopentanones involves the alkylation of cyclopentanone-2-carboxylic esters, followed by hydrolysis and decarboxylation. chemicalbook.com This multi-step process, starting from dialkyl adipates, allows for the introduction of various substituents at the 2-position of the cyclopentanone ring. chemicalbook.com

More directly, 2-methylcyclopentanone can serve as a direct precursor. pherobase.comnist.govgoogle.com The synthesis of this compound can be envisioned through the α-arylation of 2-methylcyclopentanone, as discussed in the palladium-catalyzed section. Alternatively, the synthesis can start from cyclopentanol, which can be oxidized to cyclopentanone. stackexchange.com Subsequent reactions can then introduce the methyl and phenyl groups.

A variety of cyclopentenone derivatives can also be synthesized and further modified. For instance, 3-methyl-2-cyclopenten-1-one (B1293772) can be prepared through a multi-step synthesis starting from isoprene (B109036) (2-methyl-1,3-butadiene). thieme-connect.com This intermediate can then undergo further reactions to introduce a phenyl group. The synthesis of cyclopentenones via the aza-Piancatelli rearrangement of 2-furylcarbinols also provides access to functionalized cyclopentenone precursors. rsc.org

Utilization of Donor-Acceptor Cyclopropanes and Ketenes

A novel and highly stereoselective method for the synthesis of substituted cyclopentanones involves the (3+2)-cycloaddition of donor-acceptor (DA) cyclopropanes with in situ-generated ketenes. nih.gov This approach offers a powerful tool for constructing the cyclopentanone ring with high control over stereochemistry.

The reaction is typically catalyzed by a dual Lewis acidic system, such as InBr₃–EtAlCl₂, which promotes the diastereoselective cycloaddition. nih.gov The donor-acceptor cyclopropane (B1198618) acts as a three-carbon component, while the ketene (B1206846), generated in situ from an acyl chloride and a base, provides the remaining two carbons of the cyclopentanone ring.

The proposed mechanism involves the activation of the donor-acceptor cyclopropane by the Lewis acid, leading to a zwitterionic intermediate. This intermediate is then trapped by the ketene in a cycloaddition reaction to form the cyclopentanone product. This methodology allows for the synthesis of a wide range of substituted cyclopentanones with good to excellent yields and diastereoselectivity. nih.gov

This strategy is particularly valuable for accessing cyclopentanones with specific substitution patterns that might be challenging to achieve through more traditional methods. The ability to control the stereochemistry at multiple centers is a significant advantage of this approach.

| Starting Material | Role in Synthesis | Key Features of the Method |

| Donor-Acceptor Cyclopropane | Three-carbon building block | Provides stereochemical information. |

| Acyl Chloride/Ketene | Two-carbon building block | Generated in situ. |

| Lewis Acid Catalyst | Promotes the cycloaddition | Enables high diastereoselectivity. |

Reaction Chemistry and Mechanistic Elucidation of 2 Methyl 2 Phenyl Cyclopentanone

Electrophilic and Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group (C=O) in 2-Methyl-2-phenyl-cyclopentanone is the primary site for both nucleophilic and, under certain conditions, electrophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom draws electron density away from the carbon. libretexts.org This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. In the case of this compound, the approach of a nucleophile to the carbonyl carbon is subject to steric hindrance from the two bulky substituents at the α-position: the methyl and phenyl groups. libretexts.org This steric congestion can influence the rate and, in some cases, the stereochemical outcome of the reaction. Common nucleophilic addition reactions include those with organometallic reagents like Grignard reagents (e.g., organomagnesium halides) and organolithium compounds, which form new carbon-carbon bonds and lead to tertiary alcohols upon workup. masterorganicchemistry.comacs.org Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), also react via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, resulting in the corresponding alcohol. researchgate.net

While less common for ketones than for alkenes, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, reacting with strong electrophiles. Protonation of the carbonyl oxygen by a strong acid, for instance, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

| Nucleophile | Reagent Example | Product Type after Workup |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Alkyl/Aryl Group | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

Reactions Involving the Phenyl Substituent

The phenyl group attached to the α-carbon of the cyclopentanone (B42830) ring can undergo reactions characteristic of aromatic compounds, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The substituent already present on the ring, in this case, the 2-methyl-cyclopentanon-2-yl group, directs the position of the incoming electrophile. Alkyl groups are generally considered activating groups and ortho-, para-directors. libretexts.org This is due to their electron-donating inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the ortho and para positions. libretexts.org

For this compound, the directing effect of the bulky 2-methyl-cyclopentanon-2-yl substituent would be expected to favor substitution at the para position to minimize steric hindrance. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)-2-methyl-cyclopentanone |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)-2-methyl-cyclopentanone |

It is important to note that while these predictions are based on established principles, the actual product distribution would need to be determined experimentally, as the interplay of electronic and steric factors can be complex.

Oxidation and Reduction Pathways of the Ketone Moiety

The ketone functional group in this compound can be either oxidized or reduced, leading to different classes of compounds.

The reduction of the carbonyl group to a secondary alcohol, 2-methyl-2-phenyl-cyclopentanol, is a common transformation. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones. researchgate.net The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Due to the presence of a chiral center at the α-position, the reduction of this compound can potentially lead to the formation of two diastereomeric alcohols. The stereochemical outcome is influenced by the steric hindrance presented by the methyl and phenyl groups, which directs the approach of the hydride reagent. Generally, the hydride will attack from the less hindered face of the cyclopentanone ring. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), is another effective method for reducing ketones to alcohols.

Oxidation of this compound under strong oxidizing conditions can lead to the cleavage of the cyclopentanone ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize cyclic ketones to dicarboxylic acids. niscpr.res.inbibliotekanauki.pl For this compound, this would involve the breaking of the C1-C2 and C1-C5 bonds, ultimately leading to the formation of a dicarboxylic acid derivative. The reaction is believed to proceed through the enol or enolate form of the ketone. niscpr.res.in The Baeyer-Villiger oxidation offers a different pathway, where a peroxy acid is used to convert a cyclic ketone into a lactone (a cyclic ester). The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

Table 3: Common Oxidation and Reduction Reactions of the Ketone Moiety

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | 2-Methyl-2-phenyl-cyclopentanol |

| Reduction | H₂ / Pd, Pt, or Ni | 2-Methyl-2-phenyl-cyclopentanol |

| Oxidation | Potassium Permanganate (KMnO₄) | Dicarboxylic acid derivative |

| Oxidation | Peroxy acid (e.g., m-CPBA) | Lactone |

Advanced Mechanistic Investigations

A deeper understanding of the reactions of this compound requires detailed mechanistic studies that probe the factors controlling reaction rates and product distributions.

Identification of Rate-Limiting Steps

For electrophilic aromatic substitution, the formation of the arenium ion (the carbocation intermediate) is typically the rate-determining step. libretexts.org This is because this step involves the disruption of the aromaticity of the phenyl ring, which is an energetically unfavorable process. The subsequent deprotonation to restore aromaticity is a fast step.

Kinetic studies, such as measuring the reaction rate as a function of reactant concentrations, can provide experimental evidence for the proposed rate-determining step. For example, if a reaction is found to be first order in the ketone and first order in the nucleophile, it would support a bimolecular rate-determining step involving both species.

Influence of Steric and Electronic Effects

The reactivity of this compound is significantly influenced by a combination of steric and electronic effects.

Steric Effects: The presence of both a methyl and a phenyl group on the α-carbon creates substantial steric hindrance around the carbonyl group. libretexts.org This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, which can decrease the rate of nucleophilic addition reactions compared to less substituted ketones. libretexts.org The steric environment also plays a crucial role in the diastereoselectivity of reactions such as reduction, where the nucleophile will preferentially attack from the less hindered face.

Electronic Effects: The phenyl group exerts electronic effects on the reactivity of the molecule. The phenyl group is generally considered to be electron-withdrawing via an inductive effect due to the sp² hybridization of its carbon atoms. acs.org This inductive effect can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles. However, the phenyl group can also participate in resonance, which can either donate or withdraw electron density depending on the nature of the reaction and the position of attack. In the context of electrophilic aromatic substitution on the phenyl ring itself, the attached alkyl group (the rest of the molecule) acts as an electron-donating group, activating the ring towards attack. libretexts.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules. For a compound like 2-Methyl-2-phenyl-cyclopentanone, DFT could be applied to understand several key aspects of its chemical nature.

Prediction of Reaction Pathways and Transition States

In the realm of chemical synthesis and reactivity, DFT is instrumental in mapping out the energetic landscape of a reaction. This involves identifying the most likely pathways a reaction will follow and characterizing the high-energy transition states that govern the reaction rate. For instance, in reactions involving the enolate of this compound, DFT could elucidate the stereochemical outcome of alkylation or aldol (B89426) addition reactions by calculating the energies of the various possible transition state structures. However, no specific studies detailing these pathways for this compound have been found.

Conformational Analysis and Energetic Preferences

The three-dimensional shape of a molecule, or its conformation, is crucial to its reactivity. The cyclopentanone (B42830) ring can adopt various puckered conformations, such as envelope and twist forms. The presence of bulky methyl and phenyl groups at the C2 position introduces significant steric interactions that would dictate the most stable conformation. A thorough DFT study would calculate the relative energies of these different conformers, providing a picture of the molecule's preferred shape and the energy barriers between different conformations. While general principles of conformational analysis for substituted cyclopentanones are well-established, specific energetic data for this compound is not available.

Validation against Experimental Data

A critical aspect of computational research is the validation of theoretical models against experimental data. Calculated properties, such as vibrational frequencies (from IR spectroscopy) or nuclear magnetic resonance (NMR) chemical shifts, can be compared with measured values. A good agreement between calculated and experimental data lends confidence to the computational model, allowing it to be used for predictions of properties that are difficult or impossible to measure experimentally. For this compound, the absence of published computational studies means that no such validation has been reported.

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations can provide a time-resolved view of molecular behavior, including steric effects and interactions with the environment.

Steric Hindrance Analysis

The methyl and phenyl groups at the alpha-position of the carbonyl in this compound create a sterically congested environment. Molecular modeling can be used to visualize and quantify this steric hindrance. This is particularly important in understanding the regioselectivity and stereoselectivity of reactions at the carbonyl group or the adjacent enolizable positions. For example, the approach of a nucleophile to the carbonyl carbon would be significantly influenced by the orientation of the phenyl group. While qualitatively understood, specific quantitative analyses from molecular modeling for this compound are absent from the literature.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Molecular dynamics simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. These simulations can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby influencing the reaction's energetic profile. Different solvents can lead to different preferred conformations and reaction pathways. However, no specific molecular dynamics studies on the solvent effects on the reactivity of this compound have been identified.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals in this compound would provide critical information about its electrophilic and nucleophilic nature.

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus indicating its nucleophilic character. In this compound, the HOMO is expected to have significant contributions from the oxygen atom of the carbonyl group, with its lone pair electrons, and the π-system of the phenyl ring. The precise energy of the HOMO would quantify its electron-donating ability.

Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. For this cyclopentanone derivative, the LUMO would be anticipated to be centered on the carbonyl carbon, which is inherently electron-deficient due to the electronegativity of the adjacent oxygen atom. This makes the carbonyl carbon the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally signifies a more reactive species, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For this compound, a quantitative value for this energy gap would be a key descriptor of its reactivity profile.

Interactive Data Table: Hypothetical HOMO-LUMO Analysis of this compound

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Value | Energy difference between LUMO and HOMO |

Note: Specific computational data for this compound is not publicly available. The table above is a template illustrating how such data would be presented.

Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP map is generated by calculating the electrostatic potential at the surface of the molecule, with different colors representing varying potential values.

For this compound, an MESP analysis would reveal distinct regions of charge. A region of negative electrostatic potential, typically colored red, would be concentrated around the electronegative oxygen atom of the carbonyl group. This area signifies a high electron density and is the most likely site for interaction with electrophiles or protonation.

Conversely, regions of positive electrostatic potential, usually depicted in blue, would be expected around the hydrogen atoms and, to a lesser extent, the carbonyl carbon. These areas indicate electron deficiency and are susceptible to nucleophilic attack. The phenyl ring would exhibit a more complex potential surface due to its delocalized π-electron system, with a generally electron-rich face.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR, along with ancillary techniques like DEPT and 2D NMR, offer unambiguous evidence for the connectivity and spatial arrangement of atoms within 2-Methyl-2-phenyl-cyclopentanone.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The proton (¹H) NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is anticipated to exhibit distinct signals corresponding to the methyl, methylene (B1212753), and aromatic protons. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm. The aliphatic protons of the cyclopentyl ring and the methyl group would resonate in the upfield region, generally between δ 1.2 and 1.8 ppm.

The carbon-13 (¹³C) NMR spectrum provides a definitive count of the unique carbon environments in the molecule. For the (R)-enantiomer of this compound, the following chemical shifts (δ) in CDCl₃ have been reported: 18.7, 24.9, 37.6, 38.1, 53.1, 126.3, 126.6, 128.5, 142.6, and 220.6 ppm. rsc.org The most downfield signal at 220.6 ppm is characteristic of a ketone carbonyl carbon. The signals at 142.6, 128.5, 126.6, and 126.3 ppm are attributable to the aromatic carbons of the phenyl ring. The signal at 53.1 ppm corresponds to the quaternary carbon atom (C2) to which both the methyl and phenyl groups are attached. The remaining upfield signals at 38.1, 37.6, 24.9, and 18.7 ppm belong to the methylene carbons of the cyclopentanone (B42830) ring and the methyl carbon.

Table 1: ¹³C NMR Chemical Shift Assignments for (R)-2-Methyl-2-phenyl-cyclopentanone

| Chemical Shift (ppm) | Assignment |

|---|---|

| 220.6 | C=O (Carbonyl) |

| 142.6 | C (Aromatic - Quaternary) |

| 128.5 | CH (Aromatic) |

| 126.6 | CH (Aromatic) |

| 126.3 | CH (Aromatic) |

| 53.1 | C (Quaternary - C2) |

| 38.1 | CH₂ (Cyclopentyl) |

| 37.6 | CH₂ (Cyclopentyl) |

| 24.9 | CH₂ (Cyclopentyl) |

| 18.7 | CH₃ (Methyl) |

Data sourced from a study on chelation-controlled intermolecular Heck reactions. rsc.org

DEPT and 2D NMR Techniques for Structural Confirmation

While specific DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (e.g., COSY, HMBC) data for this compound are not widely available in the surveyed literature, their application would be standard practice for complete structural assignment. A DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups, showing CH and CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons would be absent. This would allow for the definitive assignment of the methylene and methyl carbons in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Analysis of Functional Groups

The most prominent feature in the infrared (IR) spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1700-1725 cm⁻¹. For this compound, a strong absorption is expected around 1700 cm⁻¹. The exact position of this band can be influenced by the ring strain of the five-membered ring. Other characteristic IR absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong signals in the Raman spectrum, which would further confirm the presence of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₂H₁₄O, the expected exact mass would be calculated and compared to the experimental value. This confirmation is a critical step in the characterization of a new or synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the (R)-enantiomer of this compound has shown a molecular ion peak (M⁺) at an m/z of 174, consistent with the calculated molecular weight. rsc.org The observed fragmentation pattern provides further structural corroboration. Key fragments are observed at m/z 131 and 118. rsc.org The fragment at m/z 131 could correspond to the loss of a propyl group (C₃H₇), while the base peak at m/z 118 likely results from the loss of the carbonyl group and a methyl radical, followed by rearrangement.

Table 2: GC-MS Fragmentation Data for (R)-2-Methyl-2-phenyl-cyclopentanone

| m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 174 | 85 | [M]⁺ |

| 131 | 30 | [M - C₃H₇]⁺ |

| 118 | 100 | [M - CO - CH₃]⁺ |

Data obtained from electron ionization (70 eV) GC-MS. rsc.org

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction analysis provides the most accurate data on the molecular structure of this compound, defining the spatial coordinates of each atom. From this, precise bond lengths, bond angles, and torsion angles can be calculated.

The cyclopentanone ring is expected to adopt a non-planar conformation, typically an envelope or twist form, to minimize steric strain. The key structural parameters that would be determined from a crystallographic analysis include:

The lengths of the carbon-carbon and carbon-oxygen bonds within the cyclopentanone ring.

The bond distances connecting the quaternary C2 carbon to the methyl group, the phenyl ring, and the adjacent ring carbons (C1 and C3).

The bond angles around the sp²-hybridized carbonyl carbon (C1) and the sp³-hybridized carbons of the ring.

While a specific crystallographic information file (CIF) containing detailed bond parameters for this compound is not publicly available in the searched literature, the table below illustrates the typical data that would be obtained from such an analysis.

Interactive Data Table: Representative Bond Parameters for a Cyclopentanone Derivative (Note: This table is for illustrative purposes to show the type of data obtained from X-ray crystallography and does not represent experimental data for this compound.)

| Bond/Angle | Parameter Type | Typical Value (Å or °) | Description |

| C1=O1 | Bond Length | ~1.21 Å | Carbonyl double bond |

| C1-C2 | Bond Length | ~1.52 Å | Bond between carbonyl and substituted carbon |

| C2-C(phenyl) | Bond Length | ~1.51 Å | Bond connecting the ring to the phenyl group |

| C2-C(methyl) | Bond Length | ~1.54 Å | Bond connecting the ring to the methyl group |

| O1-C1-C2 | Bond Angle | ~125° | Angle around the carbonyl carbon |

| C1-C2-C3 | Bond Angle | ~105° | Internal angle of the five-membered ring |

| C(phenyl)-C2-C(methyl) | Bond Angle | ~110° | Angle between the two substituents at the α-position |

The presence of a stereocenter at the C2 position means that this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): (R)-2-Methyl-2-phenyl-cyclopentanone and (S)-2-Methyl-2-phenyl-cyclopentanone.

X-ray crystallography on a single crystal of an enantiomerically pure sample is a powerful method for unambiguously determining its absolute configuration. mdpi.comacs.org This is achieved by analyzing the effects of anomalous dispersion, where the scattering factor of an atom becomes a complex number. When using X-ray radiation of a suitable wavelength (e.g., Cu Kα), the differences in intensity between Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) become significant enough to be measured. mdpi.com

The Flack parameter is a key value refined during the crystallographic analysis that allows for the determination of the absolute structure of a non-centrosymmetric crystal. nih.gov A Flack parameter value close to 0 for a given stereochemical model indicates that the model correctly represents the absolute configuration of the molecule in the crystal, while a value close to 1 indicates that the inverted configuration is the correct one. nih.gov Although this is a standard and definitive technique, a specific study reporting the absolute configuration of an enantiomer of this compound via this method was not identified in the surveyed literature.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgbiointerfaceresearch.com The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions associated with each molecule.

The surface is typically color-mapped with properties like dnorm, which indicates the nature of intermolecular contacts. Red regions on the dnorm surface highlight contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance. nih.govbiointerfaceresearch.com

A complementary tool is the 2D fingerprint plot, which summarizes all the intermolecular contacts by plotting the distance to the nearest atom external to the surface (de) against the distance to the nearest atom internal to the surface (di). scirp.org Different types of interactions have characteristic appearances on these plots:

H···H contacts: Appear as a large, diffuse region in the center of the plot.

C-H···O contacts: Show up as distinct "wings" or spikes on the plot.

C-H···π interactions: Characterized by a pair of wings where one atom is a carbon of the phenyl ring.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Visible absorption spectrum of this compound is dictated by its chromophores: the carbonyl group (C=O) and the phenyl ring. The spectrum is expected to show two main absorption bands:

A weak band at longer wavelengths (around 280-320 nm) corresponding to the formally forbidden n→π* transition of the carbonyl group. This transition involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O bond.

A much stronger band at shorter wavelengths (around 240-270 nm) arising from the π→π* transitions of the phenyl ring.

The NIST Chemistry WebBook shows that unsubstituted cyclopentanone has an absorption maximum (λmax) for its n→π* transition around 285-290 nm in various solvents. nist.gov The presence of the α-phenyl group in this compound would likely cause a slight shift in these absorption bands.

Fluorescence from simple aliphatic ketones is typically very weak or non-existent at room temperature due to efficient intersystem crossing to the triplet state. While the phenyl group can enhance fluorescence, no specific fluorescence studies for this compound were found in the literature survey. Therefore, it is not confirmed whether this compound exhibits significant fluorescence.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. An achiral molecule will not produce a CD signal, but an enantiomerically pure sample of a chiral molecule will show a characteristic CD spectrum with positive and/or negative bands.

For a chiral ketone like (R)- or (S)-2-Methyl-2-phenyl-cyclopentanone, the n→π* electronic transition is expected to be the most prominent feature in the CD spectrum, typically observed in the 280-320 nm region. The sign of the Cotton effect (the sign of the CD band) for this transition is related to the absolute configuration at the stereocenter according to the Octant Rule for ketones.

While experimental CD spectra for this compound are not available in the surveyed literature, theoretical studies on the closely related molecule (R)-(+)-3-methyl-cyclopentanone provide valuable insight. nih.gov These studies calculate the CD spectra and show that the features are highly sensitive to the conformation of the cyclopentanone ring and the nature of the electronic transitions. nih.gov For (R)-(+)-3-methyl-cyclopentanone, the lowest energy band, corresponding to the n→π* transition, is predicted and observed to have a strong positive Cotton effect, which confirms its absolute configuration. nih.gov A similar approach, combining experimental measurement and theoretical calculation, would be definitive for assigning the absolute configuration of this compound enantiomers.

Applications As a Building Block in Complex Chemical Synthesis

Synthesis of Natural Product Analogues

While direct and extensive examples of the use of 2-Methyl-2-phenyl-cyclopentanone in the total synthesis of natural products are not prominently documented, the synthesis of functionalized cyclopentanes is a cornerstone of natural product synthesis. For instance, the synthesis of various natural products relies on the construction of highly substituted cyclopentane (B165970) cores. oregonstate.edu The structural motif of this compound, with its defined stereocenter, presents an opportunity for the synthesis of analogues of natural products containing a cyclopentanone (B42830) ring. The general strategies for creating such analogues often involve diverted total synthesis, where a synthetic route to a natural product is modified at a certain stage to produce a series of related but non-natural compounds. rsc.org The inherent chirality of this compound could be exploited to generate libraries of stereochemically diverse natural product analogues for biological screening.

Precursor in Pharmaceutical and Biologically Active Molecule Synthesis

The cyclopentane ring is a common scaffold in a multitude of pharmaceutical agents and biologically active molecules. The potential of this compound as a precursor in this context is significant, although specific, publicly available industrial processes starting from this exact compound are not widespread.

Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects, and their synthesis has been a major focus of organic chemistry. acs.org Many synthetic routes to prostaglandins and their analogues utilize cyclopentanone-based starting materials. While the direct use of this compound in the synthesis of known prostaglandin (B15479496) drugs is not explicitly detailed in readily available literature, the core structure is relevant. The synthesis of prostaglandin analogues often involves the elaboration of a cyclopentanone ring with two side chains. The phenyl group in this compound could potentially be modified or cleaved during a synthetic sequence to install the requisite side chains.

Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection. nih.gov Its structure features a cyclopentane ring that mimics the sugar moiety of a natural nucleoside. organicchemistry.eunih.gov Several synthetic routes to Entecavir have been developed, many of which start from cyclopentane derivatives. organicchemistry.euresearchgate.net Although no major industrial synthesis of Entecavir has been reported to start directly from this compound, the functionalized cyclopentane core is a key feature. It is conceivable that a synthetic strategy could be devised to transform this compound into a suitable intermediate for Entecavir synthesis, for example, through stereoselective reduction and functional group manipulations.

Optically active cyclic amino acids are valuable building blocks for the synthesis of peptides with constrained conformations, which can lead to enhanced biological activity and stability. The synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved from sugar-derived precursors, highlighting the importance of the cyclopentane scaffold in this area. mdpi.com While there is no direct report on the conversion of this compound to a cyclic amino acid, its chiral nature makes it an interesting potential starting material. A hypothetical pathway could involve a Beckmann rearrangement of an oxime derived from this compound to form a lactam, which could then be hydrolyzed to the corresponding amino acid. The stereochemistry of the starting material would be crucial in determining the stereochemistry of the final amino acid.

Role in Enzyme-Catalyzed Reactions and Biochemical Assays

The application of this compound in enzyme-catalyzed reactions and biochemical assays is an area with limited specific documentation. In general, ketones can serve as substrates for various enzymes, such as reductases and Baeyer-Villiger monooxygenases. An enzymatic reduction of this compound could, in principle, provide access to the corresponding chiral cyclopentanols with high enantioselectivity. Such enzymatic transformations are highly valued in green chemistry for their mild reaction conditions and high stereocontrol.

In the context of biochemical assays, specific substrates are required to measure the activity of enzymes. While this compound is not a standard substrate for common assays, its derivatives could potentially be designed as specific probes for particular enzymes. For example, a derivative with a reporter group could be synthesized to study the activity of a novel ketoreductase.

Chiral Induction in Asymmetric Synthesis of Diverse Scaffolds

The presence of a chiral center in this compound suggests its potential use as a chiral auxiliary or a chiral starting material to induce stereoselectivity in asymmetric reactions. The phenyl group, being sterically demanding, can effectively shield one face of the cyclopentanone ring, directing the approach of reagents to the opposite face. This principle of substrate-controlled diastereoselective reactions is a fundamental concept in asymmetric synthesis.

For instance, the enolate derived from this compound could react with electrophiles with a high degree of stereocontrol, leading to the formation of new stereocenters with a predictable configuration relative to the existing one. This approach could be used to synthesize a variety of chiral molecules with multiple stereocenters. While specific and widely applicable protocols using this compound as a chiral inductor are not extensively reported, the underlying principles of asymmetric synthesis support this potential application. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The advancement of catalytic systems is central to improving the synthesis of α-aryl ketones. Research is moving beyond traditional palladium catalysts to explore more robust and selective alternatives.

A primary focus is the development of new ligands that can enhance the performance of metal catalysts. For instance, chiral bis(phosphine) dioxides have been successfully used with copper(I) catalysts for the enantioselective arylation of silyl (B83357) enol ethers, yielding α-arylated ketones with enantiomeric excesses up to 95%. nih.gov This approach is notable because it works well for noncyclic ketones, a class of substrates that has been challenging for traditional palladium-based systems. nih.gov Similarly, N-heterocyclic carbenes (NHCs) are being used as strong σ-donor ligands for both palladium and nickel catalysts, showing high activity for the α-arylation of various ketones under mild conditions. researchgate.net For challenging substrates like electron-poor aryl triflates, nickel catalysts with specialized ligands such as difluorphos (B3069624) have been shown to overcome limitations seen with palladium systems, achieving high enantioselectivity. nih.gov

The exploration of alternative metal catalysts is also a significant trend. While palladium has dominated the field, nickel catalysis is emerging as a powerful tool, particularly for reactions involving more challenging electrophiles like aryl chlorides. researchgate.net Copper-catalyzed systems are also proving effective, offering a novel approach to the enantioselective α-arylation of ketones. nih.gov

Table 1: Comparison of Emerging Catalytic Systems for α-Arylation of Ketones

| Catalyst System | Ligand Type | Key Advantages | Applicable Substrates | Ref |

| Cu(I) / Chiral Bis(phosphine) Dioxides | Bis(phosphine) Dioxides | High enantioselectivity (up to 95% er); effective for noncyclic ketones. | Silyl enol ethers of noncyclic ketones, esters. | nih.gov |

| Pd / NHC | N-Heterocyclic Carbene (NHC) | High activity under mild conditions; broad substrate scope including hindered aryl halides. | Aryl and alkyl ketones. | researchgate.net |

| Ni / Difluorphos | Biaryl Bisphosphine (Difluorphos) | Overcomes limitations of Pd for electron-poor electrophiles; high enantioselectivity. | Ketones with electron-poor aryl triflates. | nih.gov |

Integration of Machine Learning in Reaction Prediction

The trial-and-error nature of developing highly stereoselective reactions is a major bottleneck in chemical synthesis. arxiv.orgnih.gov Machine learning (ML) is rapidly emerging as a transformative tool to predict reaction outcomes, thereby accelerating the discovery of optimal reaction conditions. rsc.org

Various ML models are being trained on large datasets of chemical reactions to predict key performance indicators like yield and enantioselectivity. rsc.orgresearchgate.net For example, Deep Neural Networks (DNNs) have been used to predict the enantiomeric excess (% ee) for Pd-catalyzed C–H functionalization reactions with a root mean square error (RMSE) as low as 6.3%. rsc.org These models use molecular descriptors from catalyst-substrate complexes to make their predictions. rsc.org Other approaches combine different ML models; one novel technique uses a combination of a LASSO model and two Random Forest models to quantitatively predict stereoselectivity, capturing complex data distributions that are crucial for accurate predictions. arxiv.org

The ultimate goal is to create predictive models that can guide chemists in selecting the best catalyst, solvent, and reaction conditions without extensive experimental screening. rsc.orgnih.gov By analyzing the features that the models identify as important, researchers can also gain deeper insights into the underlying mechanisms that govern stereoselectivity. rsc.org For instance, ML has been used to successfully predict the enantioselectivity of biocatalytic reactions, demonstrating the broad applicability of these data-driven methods. nih.gov

Table 2: Machine Learning Models in Asymmetric Catalysis Prediction

| Machine Learning Model | Application | Key Finding / Performance Metric | Ref |

| Deep Neural Network (DNN) | Prediction of % ee in Pd-catalyzed C–H activation. | Achieved RMSE of 6.3 ± 0.9% ee; high generalizability. | rsc.org |

| Random Forest (RF) | Prediction of enantioselectivity in organocatalysis. | Outperformed other models by using reaction-based representations; MAE of 0.25 kcal mol⁻¹ for activation energy. | nih.gov |

| Composite Model (LASSO + Random Forest) | Quantitative prediction of stereoselectivity. | Captures complex feature interactions; outperforms single-model approaches. | arxiv.org |

| Random Forest Classification | Prediction of amidase enantioselectivity. | Successfully predicted enantioselectivity for new substrates, guiding rational protein engineering. | nih.gov |

Exploration of New Reactivity Modes

Chemists are continually searching for novel ways to construct chemical bonds, moving beyond established methods to uncover more efficient and powerful transformations. For the synthesis of α-aryl ketones, a significant emerging area is photoredox catalysis. acs.org

Visible-light photoredox catalysis allows for the generation of radical intermediates under exceptionally mild conditions, often at room temperature. acs.orgnih.gov This approach enables C-C bond formation through new mechanistic pathways. For example, the merger of photoredox catalysis with N-heterocyclic carbene (NHC) catalysis has enabled the synthesis of ketones from carboxylic acids via a radical-radical coupling mechanism. nih.gov This method has even shown potential for enantioselectivity when using chiral NHCs. nih.gov Another innovative strategy involves the photoreductive coupling of ketones and aldehydes using a metal-organic framework (MOF) as a photocatalyst, which activates the substrates through confinement within its pores. nih.gov

These light-mediated methods offer several advantages over traditional transition-metal-catalyzed cross-couplings. They often avoid the need for pre-functionalized starting materials and stoichiometric organometallic reagents, proceeding via C-H bond functionalization. acs.org This leads to higher atom economy and access to products that are difficult to synthesize using conventional means. For instance, a green-light-mediated α-arylation of unactivated ketones with aryl halides has been developed, proceeding through the activation of both a C(sp²)-X and an α-carbonyl C(sp³)-H bond within a single photocatalytic cycle. researchgate.net

Table 3: Emerging Reactivity Modes for Ketone Synthesis

| Reactivity Mode | Catalysis Type | Mechanism Highlights | Advantages | Ref |

| Radical-Radical Coupling | Photoredox and NHC Catalysis | In situ generation of acyl azolium, followed by single-electron reduction and radical coupling. | Mild conditions; late-stage functionalization of complex molecules. | nih.gov |

| Photoreductive Coupling | Metal-Organic Framework (MFM-300(Cr)) Photocatalysis | Confinement and activation of carbonyls in MOF pores to generate ketyl radicals. | Uses water/acetonitrile, room temperature, no precious metals required. | nih.gov |

| C-H Bond Arylation | Green Light Photoredox Catalysis | Dual activation of C(sp²)-X and α-carbonyl C(sp³)-H bonds. | Metal-free, mild conditions, operational simplicity, wide functional group tolerance. | researchgate.net |

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using renewable resources, and employing environmentally benign solvents. rasayanjournal.co.innih.gov

A significant area of research is the synthesis of chemical feedstocks from biomass. Cyclopentanone (B42830), the core ring structure of the target molecule, can be produced from furfural (B47365), a key platform chemical derived from lignocellulosic biomass. fudan.edu.cn Efficient catalytic systems, such as supported gold nanoparticles on titanium dioxide, can quantitatively convert furfural to cyclopentanone in water, offering a sustainable alternative to fossil-fuel-based production. fudan.edu.cn Similarly, other ketones can be synthesized from aromatic ethers, which are also derivable from biomass, using modified palladium-on-carbon catalysts. researchgate.netnih.gov

The choice of solvent is another critical aspect of sustainable synthesis. There is a strong push to replace traditional volatile organic compounds with greener alternatives. Water is an ideal solvent, and methods for the palladium-catalyzed α-arylation of ketones have been developed to proceed under mild, aqueous conditions. ugent.be Other novel solvents like cyclopentyl methyl ether (CPME), which is a low-impact ether that forms an azeotrope with water, are also being employed to facilitate reactions and simplify workups. rsc.org These approaches not only reduce the environmental footprint of the synthesis but can also offer unique reactivity and selectivity. researchgate.net

Table 4: Green Chemistry Approaches in Ketone Synthesis

| Approach | Key Feature | Example | Advantage | Ref |

| Renewable Feedstocks | Synthesis from biomass-derived molecules. | Conversion of furfural to cyclopentanone using Au/TiO₂ catalyst. | Reduces reliance on fossil fuels; sustainable production route. | fudan.edu.cn |

| Aqueous Synthesis | Use of water as a green solvent. | Palladium-catalyzed α-arylation of ketones in water. | Environmentally benign, mild conditions, potential for unique reactivity. | ugent.be |

| Novel Green Solvents | Employment of low-impact, bio-based, or recyclable solvents. | Use of Cyclopentyl Methyl Ether (CPME) for acetalization reactions. | Low environmental impact, forms azeotrope with water for easy removal. | rsc.org |

| Catalyst-Free Reactions | Reactions that proceed without a catalyst under mild conditions. | 1,3-dipolar cycloaddition of azomethine imines and 3-nitroindoles. | Reduces cost and waste associated with catalysts. | wordpress.com |

Q & A

Basic Research: What are the common synthetic routes for 2-methyl-2-phenyl-cyclopentanone, and how can researchers optimize yields?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between cyclopentanone derivatives and benzaldehyde analogs, followed by methylation. Key steps include:

- Cyclization : Intramolecular aldol condensation under acidic or basic conditions .

- Methylation : Use of methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) to introduce the methyl group at the α-position.

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2:1 aldehyde:ketone ratio) and employ catalysts like pyrrolidine for enhanced enantioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Advanced Research: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

Enantioselective synthesis requires chiral auxiliaries or catalysts:

- Chiral Organocatalysts : Proline derivatives or cinchona alkaloids for asymmetric induction during cyclization .

- Metal Catalysts : Rhodium or palladium complexes with phosphine ligands (e.g., BINAP) for kinetic resolution .

- Crystallographic Validation : Confirm stereochemistry via single-crystal XRD (e.g., using SHELX86/SHELXL programs) and assign absolute configuration via Flack parameters .

- Case Study : Hashimoto et al. achieved >90% ee using a proline-derived catalyst in THF at −20°C .

Basic Research: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate organic layers using dichloromethane and aqueous NaHCO₃ to remove acidic byproducts.

- Distillation : Fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg).

- Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate = 9:1 to 4:1) .

- Recrystallization : Dissolve in warm ethanol, then cool to −20°C for crystal formation .

Advanced Research: How can computational modeling predict reaction pathways for synthesizing this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 or ORCA to model transition states and intermediates (e.g., B3LYP/6-31G* level).

- Mechanistic Insights : Identify rate-limiting steps (e.g., cyclization vs. methylation) and steric effects from the phenyl group .

- Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine models .

Basic Research: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (δ 1.2–1.8 ppm for cyclopentyl CH₂, δ 7.2–7.5 ppm for phenyl protons); ¹³C NMR (δ 210–220 ppm for ketone C=O).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- MS : EI-MS to confirm molecular ion (m/z = 174 [M⁺]) and fragmentation patterns (e.g., loss of methyl group).

Advanced Research: How can researchers resolve contradictions in XRD and computational structural data for this compound?

Methodological Answer:

- Data Cross-Validation : Compare XRD-derived bond lengths/angles (e.g., C=O = 1.21 Å ) with DFT-optimized geometries.

- Thermal Parameter Analysis : Refine anisotropic displacement parameters (Uᵢⱼ) in SHELXL to account for crystal packing effects .

- Statistical Tools : Use R-factors (e.g., R₁ < 0.05) and goodness-of-fit (GOF) metrics to assess model accuracy .

Basic Research: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~80°C).

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced Research: How should researchers address contradictory biological activity data in studies involving this compound derivatives?

Methodological Answer:

- Dose-Response Analysis : Replicate assays across multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ variability.

- Meta-Analysis : Use PRISMA guidelines to systematically review literature and identify confounding factors (e.g., solvent polarity, cell line differences) .

- Mechanistic Studies : Apply knockout models or isotopic labeling to isolate metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.